molecular formula C21H20ClNO6 B1251466 Bicuculline methochloride CAS No. 38641-83-7

Bicuculline methochloride

Cat. No.: B1251466
CAS No.: 38641-83-7
M. Wt: 417.8 g/mol
InChI Key: RLJKFAMYSYWMND-GRTNUQQKSA-M
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Description

Bicuculline methochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H20ClNO6 and its molecular weight is 417.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Research

Bicuculline methochloride, derived from (+) bicuculline, has been extensively used in neurotransmitter research. Herrling (2004) demonstrated its role in increasing the duration and amplitude of evoked excitatory postsynaptic potentials in cat caudate neurons. This research indicates this compound's utility in studying GABA's role as a neurotransmitter regulating cortical excitation (Herrling, 2004).

Epileptiform Insult Model

Yoon et al. (2010) utilized this compound to induce epileptiform insult in hippocampal slice cultures. This model aids in understanding the biological mechanisms underlying epileptiform activity, highlighting this compound's role in neurophysiological research (Yoon et al., 2010).

Inhibitory Actions in Neurophysiology

Mayer (2004) explored the inhibitory actions of amino acids in the preoptic-anterior hypothalamus of rats, revealing that this compound can selectively antagonize GABA responses. This application is crucial for dissecting inhibitory neurotransmission pathways (Mayer, 2004).

Auditory Cortical Neuron Studies

Chen and Jen (2000) studied the effects of bicuculline on auditory response properties in bat auditory cortex. Their research showcases how this compound can modulate neural response patterns, providing insights into auditory processing and neural circuitry (Chen & Jen, 2000).

Spinal Cord Research

Zhang et al. (2001) investigated the effects of bicuculline on the rat spinal cord, contributing to our understanding of spinal prostaglandins and GABAA-receptor interactions. This research is significant in the context of pain and spinal cord physiology (Zhang et al., 2001).

Cortical Maturation Studies

Mares̆ et al. (2018) utilized bicuculline methiodide to study the sensitivity of the somatosensory cortex in rats. Their work contributes to our understanding of cortical maturation and the role of GABA(A) receptors in this process (Mares̆ et al., 2018).

Respiratory Physiology

Zuperku et al. (2001) demonstrated the use of this compound in understanding GABAergic gain modulation in canine respiratory neurons. This highlights its importance in respiratory physiology and neural control of breathing (Zuperku et al., 2001).

Safety and Hazards

When handling Bicuculline methochloride, one should avoid dust formation, breathing in vapors, mist, or gas, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only under a chemical fume hood . If swallowed, immediate medical assistance should be sought .

Biochemical Analysis

Biochemical Properties

Bicuculline methochloride primarily functions as a GABA A receptor antagonist, blocking the inhibitory action of GABA by binding to the receptor’s ionotropic sites . This interaction prevents the passage of chloride ions across the cell membrane, thereby reducing the inhibitory influence on target neurons . Additionally, this compound can block calcium-activated potassium (SK) channels, further influencing neuronal excitability .

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. By antagonizing GABA A receptors, it disrupts normal inhibitory signaling, leading to increased neuronal excitability and the potential for convulsions . This compound has been shown to block inhibitory postsynaptic potentials in insect neurons and can influence cholinergic receptor activity in certain cell types . The disruption of GABAergic signaling by this compound can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds competitively to the GABA A receptor, preventing GABA from activating the receptor and allowing chloride ions to pass through . This blockade results in decreased inhibitory signaling and increased neuronal excitability . Additionally, this compound can inhibit calcium-activated potassium channels, further modulating neuronal activity . The compound’s ability to block these channels contributes to its overall excitatory effects on neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to induce significant alterations in respiratory parameters when injected into specific brain regions . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can elicit changes in neuronal activity and respiratory responses, with the strength and duration of these effects varying based on the site of injection and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses of the compound can induce convulsions and other adverse effects due to its potent antagonism of GABA A receptors . Studies have shown that this compound can significantly reduce auditory steady-state responses in rats at doses ranging from 1 to 4 mg/kg . The occurrence of convulsions and other toxic effects is consistent with the compound’s pharmacokinetics and its impact on GABAergic signaling .

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic neurotransmission. As a GABA A receptor antagonist, it disrupts the normal inhibitory signaling mediated by GABA . The compound’s interaction with calcium-activated potassium channels also influences metabolic flux and ion homeostasis within neurons . Detailed information on the specific metabolic pathways and enzymes involved in the metabolism of this compound is limited .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target receptors is crucial for its pharmacological effects . Studies have shown that this compound can be effectively delivered to specific brain regions to elicit changes in neuronal activity and respiratory responses . Its distribution within the central nervous system is influenced by factors such as blood-brain barrier permeability and regional blood flow .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptors, the GABA A receptors, which are located on the cell membrane . The compound’s binding to these receptors influences its activity and function within neurons. Additionally, this compound’s interaction with calcium-activated potassium channels can affect its localization and accumulation within specific subcellular compartments .

Properties

IUPAC Name

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJKFAMYSYWMND-GRTNUQQKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191956
Record name Bicuculline methochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38641-83-7, 53552-05-9
Record name Bicuculline methochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicuculline methochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICUCULLINE METHOCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of bicuculline methochloride?

A1: this compound acts as a competitive antagonist at GABAA receptors. [, , , , , , ]

Q2: How does this compound exert its antagonistic effect on GABAA receptors?

A2: BMC binds to the GABA binding site on the GABAA receptor, preventing GABA from binding and activating the receptor. This effectively blocks the inhibitory action of GABA. [, , , , , , ]

Q3: What are the downstream effects of this compound binding to GABAA receptors?

A3: By blocking GABAA receptors, BMC inhibits the influx of chloride ions into neurons. This inhibition leads to neuronal depolarization and increased excitability, potentially resulting in convulsions. [, , , , , , , ]

Q4: Does this compound affect glycine receptors?

A4: While BMC primarily targets GABAA receptors, studies have shown that it can also antagonize glycine receptors, although with lower potency. [, , ]

Q5: Does this compound affect the binding of other ligands to the GABAA receptor complex?

A5: Yes, BMC has been shown to modulate the binding of benzodiazepines and other allosteric modulators to the GABAA receptor complex. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H18ClNO6, and its molecular weight is 407.8 g/mol. (Note: Please confirm these values with a reliable chemical database.)

Q7: Is there spectroscopic data available for this compound?

A7: The provided research articles do not offer detailed spectroscopic data for BMC. Spectroscopic characterization, such as NMR or IR, would be necessary to obtain this information.

Q8: How stable is this compound under various conditions?

A8: Information regarding the stability of BMC under various conditions (temperature, pH, light exposure) is not provided in the research articles. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q9: What are the recommended storage conditions for this compound?

A9: The provided research articles do not explicitly state the recommended storage conditions for BMC. Consulting the manufacturer's instructions or conducting stability studies is essential for proper storage.

Q10: Does this compound possess any catalytic properties?

A10: BMC is not known to exhibit catalytic properties. It primarily functions as a receptor antagonist.

Q11: Have computational methods been used to study this compound and its interactions with GABAA receptors?

A11: While computational chemistry and modeling techniques can provide valuable insights into drug-receptor interactions, the provided research articles do not mention the use of such methods for BMC.

Q12: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?

A12: The provided research articles do not discuss specific formulation strategies for BMC.

Q13: What are the SHE regulations regarding the use and handling of this compound?

A13: The provided research articles do not specifically address SHE regulations for BMC. Researchers must consult their institution's guidelines and relevant safety data sheets for safe handling and disposal procedures.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A14: The provided research articles primarily focus on the pharmacodynamic effects of BMC, with limited information on its pharmacokinetic properties. Further studies are needed to elucidate its ADME profile.

Q15: What in vitro and in vivo models have been used to study the effects of this compound?

A15: The provided research articles describe the use of various in vitro and in vivo models to investigate the effects of BMC, including:

    • Binding assays using rat brain membrane homogenates to assess the affinity and density of BMC binding sites. [, , , , ]
    • Electrophysiological recordings in brain slices to examine the effects of BMC on neuronal activity. [, , , , , , , , ]
    • Microinjection of BMC into specific brain regions of animals to investigate its effects on behavior and neuronal activity. [, , , , , ]
    • Systemic administration of BMC to induce seizures in animal models of epilepsy. []

Q16: Can this compound cross the blood-brain barrier?

A17: The research suggests BMC can cross the blood-brain barrier, as evidenced by its effects on neuronal activity and behavior following systemic administration in animal models. [, , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.